Cas no 1416439-58-1 (8-Aminoquinoline-3-carboxylic acid)

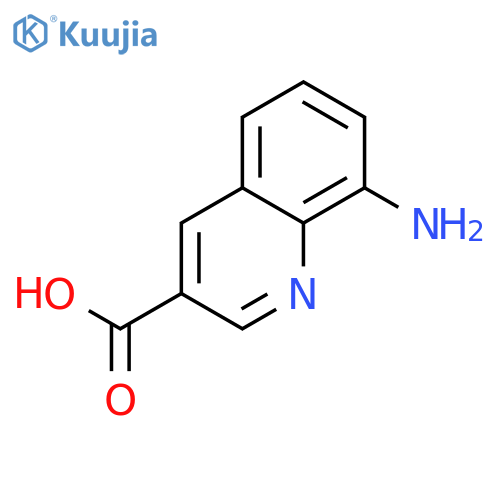

1416439-58-1 structure

商品名:8-Aminoquinoline-3-carboxylic acid

CAS番号:1416439-58-1

MF:C10H8N2O2

メガワット:188.182722091675

MDL:MFCD22690569

CID:1016045

PubChem ID:71742991

8-Aminoquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-aminoquinoline-3-carboxylic acid

- AK200350

- 3-Quinolinecarboxylic acid, 8-amino-

- FCH2309385

- Z1618000008

- 1416439-58-1

- DS-10229

- MFCD22690569

- A928744

- AKOS023411684

- EN300-263437

- CS-0155673

- 8-AMINOQUINOLINE-3-CARBOXYLICACID

- DB-141195

- AMY26450

- DTXSID401291185

- SB68425

- 8-Aminoquinoline-3-carboxylic acid

-

- MDL: MFCD22690569

- インチ: 1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14)

- InChIKey: GTIULENMBMXJGX-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])N=C2C(=C([H])C([H])=C([H])C2=C1[H])N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 188.058577502g/mol

- どういたいしつりょう: 188.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 76.2

8-Aminoquinoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263437-0.05g |

8-aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 0.05g |

$159.0 | 2024-06-18 | |

| eNovation Chemicals LLC | D256780-1g |

8-aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 1g |

$715 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR625-50mg |

8-Aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95+% | 50mg |

1168.0CNY | 2021-07-10 | |

| Chemenu | CM223409-1g |

8-Aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 1g |

$916 | 2021-08-04 | |

| Ambeed | A216465-250mg |

8-Aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 250mg |

$131.0 | 2025-03-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A901107-250mg |

8-Aminoquinoline-3-carboxylic acid |

1416439-58-1 | ≥95% | 250mg |

3,437.10 | 2021-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR1870-100MG |

8-aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 100MG |

¥ 871.00 | 2023-04-03 | |

| Enamine | EN300-263437-0.5g |

8-aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 0.5g |

$530.0 | 2024-06-18 | |

| Enamine | EN300-263437-0.1g |

8-aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 0.1g |

$235.0 | 2024-06-18 | |

| Chemenu | CM223409-1g |

8-Aminoquinoline-3-carboxylic acid |

1416439-58-1 | 95% | 1g |

$852 | 2023-01-02 |

8-Aminoquinoline-3-carboxylic acid 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1416439-58-1 (8-Aminoquinoline-3-carboxylic acid) 関連製品

- 21872-88-8(6-aminoquinoline-3-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1416439-58-1)8-Aminoquinoline-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):449.0